molecular formula C12H16N4S B1357946 6-Ethyl-4-(piperazin-1-yl)thieno[2,3-d]pyrimidine CAS No. 769917-28-4

6-Ethyl-4-(piperazin-1-yl)thieno[2,3-d]pyrimidine

Cat. No.: B1357946
CAS No.: 769917-28-4
M. Wt: 248.35 g/mol
InChI Key: AECCBYQXQCLDTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Nomenclature and Structural Characterization

The IUPAC name This compound reflects its fused bicyclic framework. The thieno[2,3-d]pyrimidine core consists of a thiophene ring fused to a pyrimidine ring at the positions (Figure 1). The ethyl group substitutes position 6 of the thiophene moiety, while the piperazinyl group occupies position 4 of the pyrimidine ring.

Structural features :

  • Thieno[2,3-d]pyrimidine core : A sulfur-containing heterocycle with nitrogen atoms at positions 2 and 4 of the pyrimidine ring.
  • Ethyl substituent : A two-carbon chain at position 6, contributing to hydrophobic interactions.
  • Piperazinyl group : A six-membered ring with two nitrogen atoms at positions 1 and 4, enhancing solubility and hydrogen-bonding capacity.

The SMILES notation CCC1=CC2=C(N=CN=C2S1)N3CCNCC3 and InChIKey AECCBYQXQCLDTD-UHFFFAOYSA-N unambiguously define its connectivity and stereochemical configuration.

Property Value
IUPAC Name This compound
Molecular Formula C₁₂H₁₆N₄S
Molecular Weight 248.35 g/mol
SMILES CCC1=CC2=C(N=CN=C2S1)N3CCNCC3
InChIKey AECCBYQXQCLDTD-UHFFFAOYSA-N

Molecular Formula and Weight Analysis

The molecular formula C₁₂H₁₆N₄S derives from:

  • Thieno[2,3-d]pyrimidine base : C₆H₄N₂S
  • Ethyl group : C₂H₅
  • Piperazinyl group : C₄H₈N₂

Calculated molecular weight:
$$
(12 \times 12.01) + (16 \times 1.008) + (4 \times 14.01) + 32.07 = 248.35 \, \text{g/mol}
$$
This aligns with experimental data. The piperazinyl group contributes 30.6% of the total mass, underscoring its role in molecular interactions.

Isomeric Relationships Within Thieno[2,3-d]pyrimidine Derivatives

Isomerism in thienopyrimidines arises from variations in ring fusion positions (e.g., [3,2-d] vs. [2,3-d]) and substituent placement:

  • Positional isomers :

    • Thieno[3,2-d]pyrimidine : Fusion at positions 3 and 2, altering electronic distribution.
    • Thieno[2,3-d]pyrimidine : The subject compound’s configuration, favoring planar geometry for π-π stacking.
  • Substituent isomers :

    • 4-Methyl vs. 6-ethyl : Ethyl’s longer chain increases steric bulk compared to methyl.
    • Piperazinyl vs. pyridinyl : Piperazine’s aliphatic amines versus pyridine’s aromatic nitrogen.

Comparative Analysis of Piperazinyl-Substituted Thienopyrimidine Analogues

Piperazinyl substitutions modulate physicochemical properties and target affinity. Key analogues include:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Differences
6-Ethyl-4-[4-(2-pyridinyl)piperazinyl] C₁₇H₁₉N₅S 325.43 Pyridinyl substituent on piperazine
6-Methyl-4-(piperazin-1-yl) C₁₁H₁₄N₄S 234.32 Methyl at position 6
4-(Piperazin-1-yl)thieno[2,3-d]pyrimidine C₁₀H₁₂N₄S 220.29 No ethyl group

Structural trends :

  • Electron-withdrawing groups (e.g., pyridinyl) enhance dipole interactions but reduce solubility.
  • Alkyl chains (ethyl vs. methyl) influence lipophilicity, with logP increasing by ~0.5 units per CH₂ group.
  • Piperazine ring conformation : Unsubstituted piperazine allows rotational flexibility, while bulky substituents restrict it.

Properties

IUPAC Name

6-ethyl-4-piperazin-1-ylthieno[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4S/c1-2-9-7-10-11(14-8-15-12(10)17-9)16-5-3-13-4-6-16/h7-8,13H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AECCBYQXQCLDTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(N=CN=C2S1)N3CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Thieno[2,3-d]pyrimidine Core

The core heterocycle is typically synthesized starting from suitably substituted thiophene derivatives and pyrimidine precursors. For example, a common approach involves:

  • Reacting a substituted thiophene intermediate with reagents such as benzoyl isothiocyanate in dry benzene under reflux to form an intermediate thiourea derivative.
  • Subsequent cyclization under basic conditions (e.g., potassium hydroxide in ethanol) to yield the thieno[2,3-d]pyrimidine ring system.

Example Reaction Conditions:

Step Reagents/Conditions Yield (%) Product Description
1 Compound 1 + benzoyl isothiocyanate, reflux in dry benzene, 5 h 88 Intermediate thiourea derivative (colorless solid)
2 Reflux with KOH in ethanol, 2 h 80 Cyclized thieno[2,3-d]pyrimidinone derivative

Analytical data such as melting points (mp), IR, and NMR spectra confirm product identity and purity.

Alkylation and Functional Group Transformations

After core formation, alkylation steps introduce ethyl or methyl substituents at specific positions:

  • Treatment of the thieno[2,3-d]pyrimidine intermediate with methyl iodide in ethanol at low temperatures (0–10 °C) in the presence of KOH leads to methylthio derivatives.
  • Chlorination using phosphorus oxychloride under reflux converts hydroxy or keto groups to chloro substituents, facilitating further nucleophilic substitution.
Step Reagents/Conditions Yield (%) Product Description
3 Methyl iodide addition in ethanol, 0–10 °C, 6 h 78 Methylthio-substituted thieno[2,3-d]pyrimidine
4 Reflux with phosphorus oxychloride, 4 h 73 8-Chloro derivative (dry residue)

These transformations prepare the molecule for nucleophilic substitution at the 4-position.

Summary Table of Preparation Steps

Step No. Reaction Type Reagents/Conditions Yield (%) Key Product/Intermediate
1 Thiourea formation Compound 1 + benzoyl isothiocyanate, reflux, benzene 88 Intermediate thiourea derivative
2 Cyclization KOH in ethanol, reflux 80 Thieno[2,3-d]pyrimidinone
3 Alkylation (methylation) Methyl iodide, KOH, ethanol, 0–10 °C 78 Methylthio-substituted derivative
4 Chlorination Phosphorus oxychloride, reflux 73 8-Chloro-thieno[2,3-d]pyrimidine
5 Nucleophilic substitution Piperazine, reflux, absolute ethanol ~89 6-Ethyl-4-(piperazin-1-yl)thieno[2,3-d]pyrimidine

Research Findings and Analytical Data

  • Yields across the steps range from 73% to 89%, indicating efficient synthetic transformations.
  • Melting points and spectroscopic data (IR, 1H NMR) confirm the successful formation of intermediates and the final product.
  • The final compound exhibits characteristic signals in 1H NMR corresponding to the ethyl group, piperazine ring protons, and thieno[2,3-d]pyrimidine core.
  • Elemental analysis closely matches calculated values, confirming compound purity.

Chemical Reactions Analysis

Types of Reactions

6-Ethyl-4-(piperazin-1-yl)thieno[2,3-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the thienopyrimidine core using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 6-Ethyl-4-(piperazin-1-yl)thieno[2,3-d]pyrimidine is C12H16N4S, with a molecular weight of 240.35 g/mol. Its structure features a thieno[2,3-d]pyrimidine core substituted with an ethyl group and a piperazine moiety, which contributes to its biological activity and interaction with various biological targets .

Antitumor Activity

Recent studies have highlighted the antitumor potential of thieno[2,3-d]pyrimidine derivatives, including this compound. Research indicates that compounds with this scaffold exhibit cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Studies : In vitro assays have demonstrated that this compound can induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation. The compound has been shown to affect the mitochondrial membrane potential and activate caspase pathways, leading to increased apoptotic cell death .
Cell Line IC50 (µM) Mechanism of Action
K56210.5Apoptosis induction via mitochondrial pathway
HL-608.0Caspase activation and ROS generation

Molecular Docking Studies

Molecular docking studies have been employed to explore the binding affinity of this compound to various biological targets. These studies help elucidate the compound's mechanism of action and predict its efficacy as a therapeutic agent.

  • Target Proteins : The compound has been modeled against several targets implicated in cancer progression and treatment resistance. Notably, it has shown promising interactions with proteins involved in the PI3K/Akt signaling pathway, which is crucial for cell survival and growth .
Target Protein Binding Energy (kcal/mol) Remarks
PI3K-9.5Strong interaction suggesting potential as an inhibitor
mTOR-8.7Moderate affinity indicating possible therapeutic use

Pharmacological Insights

The pharmacological profile of this compound suggests multiple mechanisms through which it may exert its effects:

  • Inhibition of Kinases : The compound may act as a kinase inhibitor, affecting pathways that regulate cell cycle progression.
  • Modulation of Apoptotic Pathways : By influencing apoptotic signaling cascades, it can promote programmed cell death in tumor cells while sparing normal cells.

Case Studies and Research Findings

Several case studies have documented the effectiveness of thieno[2,3-d]pyrimidine derivatives in preclinical models:

  • Study on K562 Cell Line :
    • A study demonstrated that treatment with this compound resulted in significant apoptosis in K562 cells, characterized by increased expression of pro-apoptotic markers such as Bax and decreased levels of anti-apoptotic Bcl-2 .
  • In Vivo Efficacy :
    • Animal models have shown that administration of this compound leads to tumor regression in xenograft models, supporting its potential for further development as an anticancer agent .

Mechanism of Action

The mechanism of action of 6-Ethyl-4-(piperazin-1-yl)thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit protein kinases, which are essential for controlling cell growth, differentiation, migration, and metabolism . By binding to these targets, the compound can modulate various cellular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparisons

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Feature
6-Ethyl-4-(piperazin-1-yl)thieno[2,3-d]pyrimidine Ethyl (6), Piperazine (4) C₁₂H₁₇N₅S 271.36 5-HT3R antagonist (Ki = 67 nM)
Thiadiazole-piperazine derivative Thiadiazole (piperazine) C₁₄H₁₇ClN₆S₂ 368.91 Enhanced solubility (HCl salt)
5,6-Dimethyl analog Methyl (5,6), Methylpiperazine C₁₃H₁₈N₄S 262.37 Reduced steric bulk

Receptor Binding and Selectivity

  • 5-HT3 Receptor Antagonism: The ethyl-piperazine substitution in this compound is critical for 5-HT3R affinity. Docking studies reveal that the ethyl group occupies a hydrophobic pocket, while the piperazine forms hydrogen bonds with residues like Asp-129 and Tyr-143 in the receptor’s binding site . In contrast, analogs with bulkier substituents (e.g., phenoxypropanoyl-piperazine) exhibit lower selectivity due to steric clashes (C₂₅H₃₀N₆O₅S, MW 526.61) .
  • GPCR and Kinase Targets: Thienopyrimidines with hydroxamic acid linkers (e.g., compound 20b) inhibit EGFR/VEGFR-2/HDAC6 via multitarget mechanisms. However, the absence of a hydroxamic acid moiety in this compound shifts its activity toward receptor antagonism rather than enzyme inhibition .

Antimicrobial and Anticancer Activity

  • Antimicrobial Derivatives: Thieno[2,3-d]pyrimidines with trifluoromethylphenoxy (e.g., compound 8a-j) or triazole groups demonstrate broad-spectrum antibacterial and antifungal activity. These substituents improve membrane penetration and target binding compared to the ethyl-piperazine variant .
  • Anticancer Potential: While this compound lacks direct anticancer data, analogs like RP-010 inhibit prostate cancer cell proliferation via undefined mechanisms, highlighting structural versatility .

Biological Activity

6-Ethyl-4-(piperazin-1-yl)thieno[2,3-d]pyrimidine is a compound that has garnered attention for its potential biological activities, particularly as an inhibitor of protein kinases. This article delves into its mechanisms of action, biochemical properties, and research findings, supported by data tables and relevant studies.

Target and Mode of Action
The primary target of this compound is protein kinases, which play crucial roles in cellular signaling pathways. The compound acts by inhibiting the activity of these kinases, thereby modulating various cellular processes such as growth, differentiation, and metabolism. Notably, it has been shown to inhibit the phosphatidylinositol-3-kinase (PI3K) and cyclin-dependent kinases (CDKs), which are vital for cell survival and proliferation .

Biochemical Pathways Affected
The inhibition of protein kinases by this compound affects several critical pathways:

  • PI3K/Akt Signaling Pathway : Involved in cell survival and growth.
  • Cell Cycle Regulation : By inhibiting CDKs, it disrupts the progression of the cell cycle.
PropertyDescription
Molecular FormulaC12H16N4S
Molecular Weight244.35 g/mol
SolubilitySoluble in organic solvents; moderate water solubility due to the piperazine moiety .
StabilityStable under standard laboratory conditions; susceptible to degradation under extreme pH or temperature conditions.

Cellular Effects

In laboratory studies, this compound has demonstrated significant effects on various cell types:

  • Tumor Growth Inhibition : At lower doses, it has shown potential in reducing tumor growth in various cancer models.
  • Anti-inflammatory Effects : The compound also exhibits anti-inflammatory properties by modulating cytokine production and immune responses.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

Comparison with Similar Compounds

The biological activity of this compound can be compared to other related compounds:

Compound NameActivity TypeKey Differences
Thieno[3,2-d]pyrimidine derivativesAnticancerSimilar structure but different substituents affecting activity.
Pyrido[2,3-d]pyrimidine derivativesEnzyme inhibitionKnown for targeting different kinases with varied efficacy.
Triazole-pyrimidine hybridsAntimicrobialCombines properties from two classes for unique profiles.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for thieno[2,3-d]pyrimidine derivatives, and how does 6-Ethyl-4-(piperazin-1-yl)thieno[2,3-d]pyrimidine fit into these methodologies?

  • Methodology : The core thieno[2,3-d]pyrimidine scaffold is typically synthesized via condensation of 2-amino-3-thiophenecarboxylates with reagents like formamide, urea, or nitriles under high-temperature conditions (Niementowski reaction) . For derivatives like this compound, post-cyclization modifications are critical. Piperazine substitution at the 4-position can be achieved through nucleophilic aromatic substitution or palladium-catalyzed coupling. Ethylation at the 6-position may involve alkylation of intermediates using ethyl halides or reductive amination .
  • Characterization : Confirm structural integrity using 1H^1H-NMR, 13C^{13}C-NMR, IR, and elemental analysis. For example, 1H^1H-NMR should show distinct signals for the ethyl group (~1.2–1.4 ppm for CH3_3) and piperazine protons (~2.5–3.5 ppm) .

Q. What biological targets are associated with thieno[2,3-d]pyrimidine derivatives, and what evidence supports their relevance to this compound?

  • Targets : Thieno[2,3-d]pyrimidines are known for inhibiting dihydrofolate reductase (DHFR), tyrosine kinases, and inflammatory mediators . The piperazine moiety enhances solubility and bioavailability, making it a common pharmacophore in CNS-targeting compounds.
  • Evidence : Analogous compounds (e.g., 2-amino-6-(arylaminomethyl)thieno[2,3-d]pyrimidines) show DHFR inhibition with IC50_{50} values < 1 μM, suggesting potential antiproliferative activity. Ethyl groups may modulate lipophilicity, affecting membrane permeability .

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized, particularly in the context of competing side reactions?

  • Optimization Strategies :

  • Oxidation Steps : Use Dess-Martin periodinane (DMP) for efficient oxidation of intermediates (e.g., 6-hydroxymethyl to 6-carbaldehyde derivatives), achieving >90% yield compared to ceric ammonium nitrate (~70%) .
  • Reductive Amination : Employ sodium cyanoborohydride at pH 6 to stabilize imine intermediates, reducing side products like over-alkylation. Monitor reaction progress via TLC or HPLC .
    • Contradictions : Some studies report lower yields with electron-deficient aryl amines due to poor nucleophilicity. Adjust solvent polarity (e.g., dry methanol vs. DMF) to enhance reactivity .

Q. What structure-activity relationship (SAR) insights guide the modification of this compound for enhanced anti-inflammatory activity?

  • Key Modifications :

  • Piperazine Substitution : Replace the piperazine with morpholine or thiomorpholine to study steric and electronic effects on COX-2 inhibition .
  • Ethyl Group : Introduce bulkier alkyl chains (e.g., isopropyl) to evaluate impacts on binding pocket occupancy.
    • Data Analysis : Compare IC50_{50} values across analogs. For example, 6-isopropyl derivatives show 2-fold higher potency in reducing TNF-α production in murine models .

Q. How should researchers address contradictory data in biological assays for thieno[2,3-d]pyrimidine derivatives?

  • Case Study : If DHFR inhibition data conflicts across studies (e.g., IC50_{50} variations > 10-fold), consider:

Assay Conditions : Differences in pH, cofactor concentrations (e.g., NADPH), or enzyme sources (recombinant vs. tissue-extracted) .

Compound Purity : Verify via HPLC (>95% purity) to exclude confounding effects from impurities .

Cellular Context : Test in isogenic cell lines (e.g., DHFR-overexpressing vs. wild-type) to isolate target-specific effects .

Methodological Considerations

Q. What analytical techniques are critical for characterizing this compound in complex matrices (e.g., biological fluids)?

  • Techniques :

  • LC-MS/MS : Quantify nanomolar concentrations using MRM transitions (e.g., m/z 315 → 154 for the parent ion).
  • X-ray Crystallography : Resolve piperazine conformation and hydrogen-bonding interactions with target proteins .
    • Challenges : Matrix effects in plasma may suppress ionization. Use isotopically labeled internal standards (e.g., 13C^{13}C-ethyl analog) for accurate quantification .

Q. How can computational modeling predict the binding mode of this compound to DHFR?

  • Approach :

Docking Studies : Use AutoDock Vina to simulate interactions with human DHFR (PDB: 1U72). Focus on π-π stacking between the thieno[2,3-d]pyrimidine core and Phe31/Phe34 residues.

MD Simulations : Run 100-ns trajectories to assess stability of the piperazine-Arg70 salt bridge .

  • Validation : Correlate binding free energies (ΔG) with experimental IC50_{50} values. A strong correlation (R2^2 > 0.8) supports model reliability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.